1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, with specific substituents at the 3, 6, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyridine Ring: The pyridine ring can be constructed using a cyclization reaction involving a suitable precursor such as a β-ketoester or a β-diketone.
Introduction of Substituents: The bromine atom, methoxy group, and methyl group can be introduced through electrophilic substitution reactions using appropriate reagents such as bromine, methanol, and methyl iodide, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the existing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace the bromine atom or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway by binding to the receptor’s active site, thereby preventing the activation of downstream signaling cascades . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the specific substituents.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy and methyl groups.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and methyl groups.
4-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and methoxy groups.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- is unique due to the specific combination of substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and methyl group can enhance its potential as a bioactive molecule and its utility in various applications.
Properties
IUPAC Name |
3-bromo-6-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-3-7(13-2)12-9-8(5)6(10)4-11-9/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNLRZEEWVZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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